molecular formula C11H9N5 B13517578 2-(1h-1,3-Benzodiazol-1-yl)pyrimidin-5-amine

2-(1h-1,3-Benzodiazol-1-yl)pyrimidin-5-amine

Cat. No.: B13517578
M. Wt: 211.22 g/mol
InChI Key: WOAKELDOOJNNME-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a benzodiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine typically involves the reaction of 2-aminobenzimidazole with a pyrimidine derivative under specific conditions. One common method involves heating the reactants under reflux in a suitable solvent such as pyridine . The reaction may also require the presence of a catalyst or additional reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups.

Scientific Research Applications

2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Benzimidazole: Similar to imidazole but with a fused benzene ring.

    Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.

Uniqueness

2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine is unique due to its combination of a benzodiazole and a pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

2-(benzimidazol-1-yl)pyrimidin-5-amine

InChI

InChI=1S/C11H9N5/c12-8-5-13-11(14-6-8)16-7-15-9-3-1-2-4-10(9)16/h1-7H,12H2

InChI Key

WOAKELDOOJNNME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=N3)N

Origin of Product

United States

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